

# A Technical Overview of (R)-3-Phenylbutanal: Molecular Properties

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Compound of Interest		
Compound Name:	(R)-3-Phenylbutanal	
Cat. No.:	B15192648	Get Quote

This document provides a concise summary of the fundamental molecular characteristics of **(R)-3-Phenylbutanal**, a chiral aldehyde. The information is intended for researchers, scientists, and professionals in the field of drug development and fragrance chemistry.

## **Molecular Formula and Weight**

The core molecular properties of **(R)-3-Phenylbutanal** are essential for any experimental or theoretical work, including reaction stoichiometry, analytical characterization, and formulation. These properties are summarized below.

Property	Value	Reference
Molecular Formula	C10H12O	[1][2][3][4]
Molecular Weight	148.20 g/mol	[1][3]
IUPAC Name	(3R)-3-phenylbutanal	[1]
Synonyms	(-)-3-Phenylbutanal, (R)-3- Phenylbutyraldehyde	[1]

## **Experimental Protocols**

Detailed experimental protocols for the determination of molecular weight, such as mass spectrometry or titration, are specific to the instrumentation and methodology of a particular



laboratory. As such, generalized protocols are not included. Researchers should refer to standard analytical chemistry texts and instrument-specific manuals for procedural guidance.

## **Logical Relationship of Chemical Identifiers**

The diagram below illustrates the logical flow from the compound's specific name, which defines its stereochemistry and structure, to its fundamental molecular properties.



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Figure 1: Relationship between compound name and molecular properties.

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### References

- 1. 3-Phenylbutanal, (R)- | C10H12O | CID 10877278 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Phenylbutanal | C10H12O | CID 85979 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-phenylbutanal [stenutz.eu]
- 4. 3-Phenylbutanal, (S)- | C10H12O | CID 12255404 PubChem [pubchem.ncbi.nlm.nih.gov]
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